N-(6-acetamido-1,3-benzothiazol-2-yl)furan-2-carboxamide N-(6-acetamido-1,3-benzothiazol-2-yl)furan-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 313671-61-3
VCID: VC21393264
InChI: InChI=1S/C14H11N3O3S/c1-8(18)15-9-4-5-10-12(7-9)21-14(16-10)17-13(19)11-3-2-6-20-11/h2-7H,1H3,(H,15,18)(H,16,17,19)
SMILES: CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CO3
Molecular Formula: C14H11N3O3S
Molecular Weight: 301.32g/mol

N-(6-acetamido-1,3-benzothiazol-2-yl)furan-2-carboxamide

CAS No.: 313671-61-3

Cat. No.: VC21393264

Molecular Formula: C14H11N3O3S

Molecular Weight: 301.32g/mol

* For research use only. Not for human or veterinary use.

N-(6-acetamido-1,3-benzothiazol-2-yl)furan-2-carboxamide - 313671-61-3

Specification

CAS No. 313671-61-3
Molecular Formula C14H11N3O3S
Molecular Weight 301.32g/mol
IUPAC Name N-(6-acetamido-1,3-benzothiazol-2-yl)furan-2-carboxamide
Standard InChI InChI=1S/C14H11N3O3S/c1-8(18)15-9-4-5-10-12(7-9)21-14(16-10)17-13(19)11-3-2-6-20-11/h2-7H,1H3,(H,15,18)(H,16,17,19)
Standard InChI Key FLISPZKWFXOOAI-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CO3
Canonical SMILES CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CO3

Introduction

Chemical Structure and Properties

Structural Characteristics

N-(6-acetamido-1,3-benzothiazol-2-yl)furan-2-carboxamide features a benzothiazole scaffold with two key functional groups: an acetamido group at the 6-position and a furan-2-carboxamide moiety attached to the 2-position of the benzothiazole ring. This structure shares similarities with N-(6-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide, differing only in the substituent at position 6 (acetamido vs. methoxy).

The molecular structure consists of:

  • A benzothiazole heterocyclic core (fused benzene and thiazole rings)

  • An acetamido (-NHCOCH₃) group at position 6 of the benzothiazole

  • A furan-2-carboxamide substituent at position 2 of the benzothiazole

Physical and Chemical Properties

Based on similar benzothiazole derivatives, the compound is expected to display the following properties:

PropertyValue/Description
AppearanceYellow to pale yellow solid
Molecular WeightApproximately 315 g/mol
SolubilitySparingly soluble in water; Soluble in DMSO, DMF, and various organic solvents
Melting PointExpected range: 250-280°C
Chemical ReactivityReactive at the amide groups; Potential for hydrogen bonding
StabilityGenerally stable at room temperature; Sensitive to strong oxidizing and reducing agents

The presence of multiple functional groups contributes to its ability to form hydrogen bonds and engage in various molecular interactions, which may play crucial roles in its biological activities.

Synthesis Methods

General Synthetic Approach

The synthesis of N-(6-acetamido-1,3-benzothiazol-2-yl)furan-2-carboxamide typically involves a multi-step process similar to other 2,6-disubstituted benzothiazole derivatives . The synthesis can be approached through several pathways:

Alternative Synthetic Methods

Alternative approaches might include:

  • Direct coupling of 2-amino-6-acetamidobenzothiazole with furan-2-carboxylic acid using coupling reagents such as EDCI/HOBt or HATU

  • Microwave-assisted synthesis to improve reaction efficiency and reduce reaction times

  • One-pot synthesis methods to streamline the production process

Biological Activities and Pharmacological Properties

Anticancer Activity

N-(6-acetamido-1,3-benzothiazol-2-yl)furan-2-carboxamide likely exhibits anticancer properties similar to other 2,6-disubstituted benzothiazole derivatives. Benzothiazole scaffolds have been extensively studied for their cytotoxic effects against various cancer cell lines .

Research on similar benzothiazole derivatives has demonstrated:

Cancer Cell LinePotential ActivityComparison Compounds
MCF-7 (Breast cancer)Moderate to high cytotoxicityOther 2,6-disubstituted benzothiazoles
HeLa (Cervical cancer)Significant growth inhibitionSimilar heterocyclic carboxamides
MG63 (Osteosarcoma)Potential antiproliferative effectsBenzothiazole analogs

The anticancer mechanism likely involves enzyme inhibition and modulation of signaling pathways involved in cell proliferation and survival .

Antimicrobial Activity

Based on the properties of related compounds, N-(6-acetamido-1,3-benzothiazol-2-yl)furan-2-carboxamide may possess antimicrobial properties:

  • Potential activity against gram-positive and gram-negative bacteria

  • Possible antifungal properties

  • The furan moiety, in particular, might contribute to its antimicrobial efficacy

Other Biological Activities

Additional potential pharmacological properties may include:

  • Anti-inflammatory activity

  • Antioxidant properties

  • Enzyme inhibition capabilities, particularly against kinases and proteases

Mechanism of Action

Molecular Targets

The mechanism of action of N-(6-acetamido-1,3-benzothiazol-2-yl)furan-2-carboxamide likely involves interaction with specific molecular targets:

  • Enzyme inhibition: Similar to related compounds, it may inhibit key enzymes involved in cellular processes.

  • Signal transduction pathway modulation: May affect signaling pathways critical for cell proliferation and survival.

  • DNA binding: The planar heterocyclic structure suggests potential for DNA intercalation or groove binding.

Structure-Activity Relationship

The biological activity of N-(6-acetamido-1,3-benzothiazol-2-yl)furan-2-carboxamide is influenced by several structural features:

These structural features collectively influence the compound's binding affinity, selectivity, and pharmacokinetic properties.

Applications in Drug Discovery

Drug Development Considerations

Several factors need to be considered in developing N-(6-acetamido-1,3-benzothiazol-2-yl)furan-2-carboxamide as a therapeutic agent:

FactorConsideration
SolubilityThe acetamido group improves water solubility compared to other lipophilic benzothiazoles
BioavailabilityOptimization may be required to enhance oral bioavailability
Metabolic StabilityPotential metabolic sites include the amide bonds and the furan ring
ToxicityComprehensive toxicity profiling needed, with special attention to hepatotoxicity
FormulationVarious delivery systems may be explored to optimize efficacy

Structural Optimization Strategies

Potential modifications to enhance the biological activity of N-(6-acetamido-1,3-benzothiazol-2-yl)furan-2-carboxamide include:

  • Substitution at various positions of the benzothiazole ring

  • Replacement of the furan ring with other heterocycles (e.g., thiophene, pyrrole)

  • Modification of the linking amide groups

  • Introduction of additional functional groups to improve pharmacokinetic properties

Comparative Analysis with Related Compounds

Comparison with Similar Benzothiazole Derivatives

N-(6-acetamido-1,3-benzothiazol-2-yl)furan-2-carboxamide shares structural similarities with several other benzothiazole derivatives:

CompoundStructural DifferenceComparative Properties
N-(6-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamideMethoxy group at position 6 instead of acetamidoLikely more lipophilic; Similar biological activity profile
N-(2-acetamido-1,3-benzothiazol-6-yl)-3-methoxybenzamide3-methoxybenzoyl group instead of furan-2-carbonylDifferent electronic properties; Potentially different target selectivity
1,3,4-oxadiazole-2-carboxamide compoundsDifferent heterocyclic core structureShare carboxamide functionality; Similar potential as anticancer agents

Structure-Based Comparison

The structural differences among these compounds result in varying:

Future Research Directions

Synthesis and Structural Modifications

Future research efforts may focus on:

  • Developing more efficient and environmentally friendly synthetic routes

  • Creating a library of analogues with various substituents

  • Exploring hybrid molecules incorporating the benzothiazole scaffold with other bioactive moieties

Biological Evaluation

Further studies should address:

  • Comprehensive screening against a wider range of cancer cell lines

  • Investigation of specific molecular targets and binding mechanisms

  • In vivo efficacy and toxicity studies

  • Potential synergistic effects with established therapeutic agents

Drug Delivery Approaches

Research into innovative drug delivery systems may enhance the therapeutic potential of N-(6-acetamido-1,3-benzothiazol-2-yl)furan-2-carboxamide:

  • Nanoparticle formulations

  • Targeted delivery systems

  • Prodrug approaches

  • Combination therapy strategies

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